N-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)-4-methoxy-N-(2-methoxy-4-methylphenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of benzo[de]isoquinoline-1,3-dione . Benzo[de]isoquinoline-1,3-dione derivatives are of interest in the field of chemistry due to their potential as chemosensor systems . They can be synthesized by the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine . Further functionalization of the free amino groups leads to imines, amines, thioureas, and hydrazones .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups including amides and ethers. The core structure is based on benzo[de]isoquinoline , a heterocyclic aromatic organic compound .Chemical Reactions Analysis
While specific reactions involving this compound are not available, benzo[de]isoquinoline-1,3-dione derivatives can undergo various reactions due to the presence of free amino groups . These reactions can lead to the formation of imines, amines, thioureas, and hydrazones .Wissenschaftliche Forschungsanwendungen
Radioligand Development for Sigma-2 Receptors
One significant area of research involves the development of radioligands targeting sigma-2 (σ2) receptors, which are implicated in tumor diagnosis and therapy. Studies have synthesized and evaluated various benzamide analogs, including those with modifications to improve binding affinity and selectivity for σ2 receptors over σ1 receptors. These compounds are crucial for developing Positron Emission Tomography (PET) tracers to aid in tumor diagnosis and the evaluation of tumor proliferative status, highlighting their potential in cancer research and diagnostic imaging (Xu et al., 2005).
Synthesis and Evaluation of Hybrid Molecules
Another research application focuses on synthesizing hybrid molecules combining the structural features of high-affinity σ2 receptor ligands. These efforts aim to develop good candidates for σ2 PET tracers, crucial for tumor diagnosis, especially in tumors overexpressing P-glycoprotein (P-gp). The design of such compounds involves achieving excellent σ1/σ2 selectivities and understanding how intramolecular hydrogen bonding in the active conformation affects their binding and function (Abate et al., 2011).
Chemical Synthesis Techniques
Research on N-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)-4-methoxy-N-(2-methoxy-4-methylphenyl)benzamide and related compounds also extends to chemical synthesis techniques. This includes methodologies for high-yield and facile synthesis of isoquinolones from benzamides and alkynes via oxidative ortho C-H activation, demonstrating advanced techniques in organic synthesis that contribute to the broader field of medicinal chemistry (Song et al., 2010).
Development of Antihypertensive and Diuretic Agents
There's ongoing research into the pharmacological applications of benzamide derivatives as potential antihypertensive and diuretic agents. This includes the synthesis and evaluation of N-substituted benzene sulfonamide derivatives derived from substituted anthranilic acids and their potential as diuretic and antihypertensive agents. These studies are crucial for developing new therapeutic agents for managing hypertension and related cardiovascular conditions (Rahman et al., 2014).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propyl]-4-methoxy-N-(2-methoxy-4-methylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H28N2O5/c1-20-11-16-26(27(19-20)38-3)32(29(34)22-12-14-23(37-2)15-13-22)17-6-18-33-30(35)24-9-4-7-21-8-5-10-25(28(21)24)31(33)36/h4-5,7-16,19H,6,17-18H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSYBGMVAZLBVJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N(CCCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)C(=O)C5=CC=C(C=C5)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H28N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.